N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at position 1 and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its structure integrates electron-donating (methyl) and electron-withdrawing (fluorine) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-9-15(2)11-18(10-14)23-20(25)19-7-4-8-24(21(19)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDTTXHTLCIJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C21H19FN2O2
- Molecular Weight: 350.4 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,5-dimethylphenylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is cyclized with ethyl acetoacetate under acidic conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various downstream effects. The presence of the fluorine atom in the structure enhances its lipophilicity and stability, potentially increasing its efficacy in biological systems .
3.1 Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit potent cytotoxicity against various human tumor cell lines. For instance, compounds within this chemical class have shown nanomolar IC50 values against several cancer types, including leukemia and solid tumors .
Table 1: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | Molt 4/C8 | 34 |
| Compound B | CEM | 45 |
| Compound C | L1210 | 30 |
3.2 Anti-inflammatory Activity
In addition to anticancer properties, these compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have reported that certain derivatives exhibit significant inhibition rates comparable to established anti-inflammatory drugs like sodium diclofenac .
Table 2: COX Inhibition Data
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 90 | 99 |
| Compound E | 68 | 85 |
Case Study 1: Cytotoxicity in Human Tumor Cells
A study evaluated the cytotoxic effects of various dihydropyridine derivatives on nearly 60 human tumor cell lines. Compounds similar to this compound were found to exhibit marked growth inhibition properties with IC50 values in the low nanomolar range .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. These studies revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating their potential use in treating inflammatory diseases .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may interact with specific proteins involved in cancer progression, potentially inhibiting tumor growth and metastasis. The mechanism involves modulation of cellular signaling pathways that are crucial for cancer cell survival and proliferation.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens. It could be effective in treating infections caused by resistant bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate oxidative stress and inflammation in neuronal tissues.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
| Study 3 | Investigate neuroprotective properties | Found reduction in neuronal apoptosis in models of oxidative stress, suggesting potential for treating Alzheimer's disease. |
Comparison with Similar Compounds
Key Findings :
- Substituent Position: Meta-substitution (3,5 positions) on the anilide ring maximizes PET inhibition, as seen in .
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition by increasing electrophilicity, while methyl groups improve lipophilicity.
- Core Structure Differences : Unlike the naphthalene-based analogs in , the target compound’s dihydropyridine core may alter redox properties or target specificity, though this requires experimental validation.
Substituent Effects on Molecular Geometry
analyzes N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides , demonstrating how substituents influence crystal packing and molecular geometry:
| Compound Name | Substituents | Crystal System | Asymmetric Unit Molecules |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | 3,5-dimethyl | Monoclinic | 2 |
| N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | 3-chloro | Triclinic | 1 |
Key Findings :
- Steric Effects: The 3,5-dimethyl group in ’s compound introduces steric bulk, resulting in two molecules per asymmetric unit.
- Electronic vs. Steric Balance : Strong electron-withdrawing groups (e.g., nitro) significantly alter lattice constants, but methyl groups prioritize steric effects over electronic modulation. The target compound’s fluorine and methyl groups may create a hybrid electronic-steric profile .
Comparison with Fluorobenzyl-Substituted Analogs
references D-11 (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) , a structurally related compound with a 4-fluorobenzyl group:
Key Findings :
- Fluorine Position : The meta-fluorine in the target compound vs. para in D-11 may alter dipole interactions or target binding. Meta-substitution often enhances steric complementarity in enzyme active sites .
- Hybrid Cores : D-11’s pyrrole-pyridine hybrid core may confer distinct electronic properties compared to the target compound’s simpler dihydropyridine scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates such as 3-fluoro-benzaldehyde and substituted anilines. Key steps include cyclization under acidic conditions and subsequent functionalization. For optimization:
- Use catalysts like ammonium persulfate (APS) or dimethyldiallylammonium chloride (DMDAAC) to enhance reaction efficiency .
- Adjust temperature (80–120°C) and solvent systems (e.g., DMF or THF) to improve intermediate stability .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., 3,5-dimethylphenyl and 3-fluorobenzyl groups) and dihydropyridine ring conformation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect impurities .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
Q. What are the common impurities formed during synthesis, and how are they removed?
- Methodological Answer :
- By-products : Unreacted intermediates (e.g., uncyclized precursors) or dehalogenated derivatives.
- Mitigation :
- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of benzyl halide to amine) to minimize side reactions .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral centers in this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclization steps to induce enantioselectivity .
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (S)-piperidine derivatives) to transfer chirality to the dihydropyridine core .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) to reduce variability .
- Purity Cross-Check : Re-test compounds with ≥98% purity (via HPLC) to rule out impurity-driven artifacts .
- Meta-Analysis : Compare structural analogs (e.g., nitro vs. methyl substituents) to identify activity trends .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance solubility .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in aqueous media .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve dissolution kinetics .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with modified substituents (e.g., 3-fluoro → 3-chloro benzyl) and compare IC50 values in enzyme assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like calcium channels or kinases .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger’s Phase module .
Q. How to model the compound’s binding to biological targets computationally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energies for mutagenesis studies (e.g., predicting resistance mutations) .
- QSAR Modeling : Develop regression models (e.g., partial least squares) correlating substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
